Isoform Selectivity Profile: hCA I Inhibition Constant (Ki) Comparison with Acetazolamide and Methazolamide
The target compound exhibits a defined, moderate affinity for the cytosolic isoform hCA I, which is quantitatively distinct from both clinical reference agents. This establishes a precise baseline for cellular assays where partial hCA I engagement must be accounted for. The compound demonstrates a Ki of 3.70 × 10³ nM (3.70 µM) against hCA I [1]. This potency is approximately 15-fold weaker than acetazolamide (AAZ) and 74-fold weaker than methazolamide (MZM) against the same isoform [2] . This significant differential confirms that the 4-methoxybenzyl tail sterically hinders binding to the narrow hCA I active site compared to the unsubstituted sulfonamide standards.
| Evidence Dimension | Inhibition Constant (Ki) against human Carbonic Anhydrase I (hCA I) |
|---|---|
| Target Compound Data | Ki = 3.70 × 10³ nM (3.70 µM) |
| Comparator Or Baseline | Acetazolamide (AAZ): Ki = 250 nM; Methazolamide (MZM): Ki = 50 nM |
| Quantified Difference | Target compound is 14.8-fold less potent than AAZ and 74-fold less potent than MZM against hCA I. |
| Conditions | In vitro enzyme inhibition assay; CO₂ hydration-based stopped-flow assay; 15-minute incubation. |
Why This Matters
Procurement of this specific compound enables researchers to utilize a sulfonamide with a predictable, reduced cytosolic hCA I liability relative to clinical comparators, which is critical for interpreting selectivity in cellular models of cancer or glaucoma.
- [1] BindingDB. BDBM50133395 (CHEMBL3632831). Affinity Data: Ki=3.70E+3 nM for Human Carbonic Anhydrase 1. View Source
- [2] Lorenzo C, et al. Organoruthenium(II) complexes of acetazolamide potently inhibit human carbonic anhydrase isoforms I, II, IX and XII. (Referencing AAZ Ki = 250 nM for hCA I). View Source
